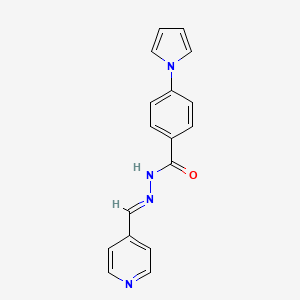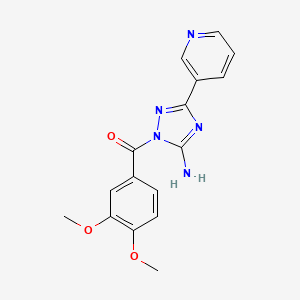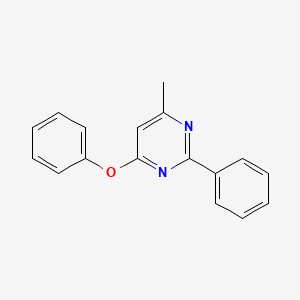![molecular formula C18H20N2O2S B5693932 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5693932.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCAE and is synthesized using a specific method, which will be discussed in detail in
作用機序
The mechanism of action of DCAE is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways in cancer cells and the brain. DCAE has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair in cancer cells. Additionally, DCAE has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
DCAE has been found to have various biochemical and physiological effects. In cancer cells, DCAE has been shown to induce apoptosis, a process of programmed cell death, and inhibit cell proliferation. In the brain, DCAE has been found to increase the levels of acetylcholine, a neurotransmitter that is essential for memory and learning.
実験室実験の利点と制限
DCAE has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize in high yield. Additionally, DCAE has been found to have low toxicity, making it a potential candidate for further studies. However, one of the limitations is that the mechanism of action of DCAE is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of DCAE. One potential direction is to further investigate its anticancer properties and potential applications in cancer therapy. Additionally, further studies could be conducted to determine the mechanism of action of DCAE and its effects on specific enzymes and pathways. Furthermore, DCAE could be studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, studies could be conducted to determine the optimal dosage and administration of DCAE for maximum efficacy and minimal toxicity.
Conclusion:
In conclusion, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide, or DCAE, is a chemical compound that has potential applications in various fields, including cancer therapy and the treatment of Alzheimer's disease. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further studies on DCAE could lead to significant advancements in the fields of cancer therapy and neurodegenerative disorders.
合成法
The synthesis of DCAE involves the reaction of 3-ethoxybenzoic acid with thionyl chloride, followed by the addition of N,N-dimethyl-p-phenylenediamine and 3,5-dimethylaniline. The reaction mixture is then heated, and the resulting product is purified to obtain DCAE in high yield.
科学的研究の応用
DCAE has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer properties and has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Furthermore, DCAE has been found to have potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.
特性
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-4-22-16-7-5-6-14(11-16)17(21)20-18(23)19-15-9-12(2)8-13(3)10-15/h5-11H,4H2,1-3H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNAHIJRDUFWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693890.png)

![3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5693903.png)
![2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5693915.png)


![2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5693926.png)
![N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5693934.png)
![2-methyl-3-[(3-nitrobenzyl)oxy]quinoxaline](/img/structure/B5693941.png)
![4-(3,4-dimethylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5693942.png)
